DL-PHENYLALANINE (RING-D5)
Description
Overview of DL-PHENYLALANINE (RING-D5) as a Mechanistic and Quantitative Research Probe
DL-Phenylalanine (ring-D5) serves as a versatile tool for both mechanistic and quantitative investigations in biomedical and biochemical research. As a racemic mixture, it contains both the D- and L-isomers. isotope.com While L-phenylalanine is the naturally occurring form incorporated into proteins, D-phenylalanine has its own unique applications in research.
Mechanistic Studies: The use of deuterated substrates can provide insights into enzyme reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. While the C-H bonds on the aromatic ring are not typically broken during the primary metabolic transformations of phenylalanine, the presence of deuterium (B1214612) can still influence enzyme kinetics and provide subtle clues about the transition state of the reaction. Studies have utilized deuterated phenylalanine derivatives to probe the mechanisms of enzymes like phenylalanine aminomutase. msu.edu
Quantitative Analysis: In the realm of quantitative analysis, DL-Phenylalanine (ring-D5) is extensively used as an internal standard in mass spectrometry-based applications. veeprho.comveeprho.comlumiprobe.com In quantitative proteomics, a known amount of labeled phenylalanine is added to a biological sample. After protein hydrolysis, the ratio of labeled to unlabeled phenylalanine is measured by MS to accurately determine the absolute quantity of the protein of interest. nih.gov This approach is also central to metabolomics studies, where it enables the precise quantification of phenylalanine levels in various biological fluids and tissues. isotope.commdpi.com This is particularly important in the study of metabolic disorders like phenylketonuria, where accurate monitoring of phenylalanine levels is crucial. nih.gov The use of ring-D5 labeled phenylalanine has been successfully applied in human studies to trace the availability of dietary protein-derived amino acids. bohrium.comnih.gov
The properties of DL-Phenylalanine (ring-D5) are summarized in the table below:
| Property | Value |
| Synonyms | DL-Phenylalanine-2,3,4,5,6-d5; DL-Phenyl-d5-alanine |
| Molecular Formula | C₉H₆D₅NO₂ |
| Molecular Weight | 170.22 g/mol |
| Labeled CAS Number | 284664-89-7 |
| Unlabeled CAS Number | 150-30-1 |
| Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics |
Table 1: Properties of DL-Phenylalanine (ring-D5). isotope.com
Properties
Molecular Weight |
170.22 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation Strategies for Dl Phenylalanine Ring D5
Chemical Synthesis Pathways for Aromatic Ring Deuteration
Direct deuteration of the aromatic ring of phenylalanine is a primary strategy for synthesizing DL-Phenylalanine (ring-d5). These methods typically involve electrophilic substitution or catalytic exchange reactions where a deuterium (B1214612) source replaces the aromatic protons.
One of the most common approaches is acid-catalyzed hydrogen-deuterium (H/D) exchange . Strong deuterated acids can facilitate the exchange of aromatic protons with deuterium ions (D+). For instance, treating phenylalanine with deuterated trifluoromethanesulfonic acid (TfOD) or a mixture of deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O) can achieve high levels of deuteration on the aromatic ring. researchgate.netmdpi.com The reaction with D₂SO₄ in D₂O may require elevated temperatures (60–70 °C) over an extended period to achieve complete exchange. mdpi.com The use of TfOD can often be performed under milder conditions, sometimes at room temperature, which helps in preserving the stereochemical integrity of the chiral center. researchgate.net
Another powerful technique is heterogeneous catalytic exchange . This method employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum, to facilitate the H/D exchange using D₂O as the deuterium source. mdpi.com Refluxing phenylalanine in D₂O with a Pd/C catalyst can effectively deuterate the aromatic ring. mdpi.com These catalytic methods are advantageous due to their efficiency and the relative ease of separating the catalyst from the reaction mixture.
A summary of common chemical deuteration methods is provided below.
| Method | Deuterium Source | Catalyst/Reagent | Typical Conditions | Key Features |
| Acid-Catalyzed Exchange | D₂O | D₂SO₄ | 60-70 °C, extended duration | Achieves high deuteration levels but can risk racemization. mdpi.com |
| Acid-Catalyzed Exchange | TfOD | TfOD | Room temperature | Milder conditions help preserve stereochemistry. researchgate.net |
| Catalytic Exchange | D₂O | Pd/C or Pt/C | Reflux | Efficient and scalable method for aromatic deuteration. mdpi.com |
Chemo-Enzymatic and Biotechnological Approaches for Deuterium Labeling
Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis. This approach is particularly useful for producing isotopically labeled amino acids with high stereospecificity.
A common chemo-enzymatic route begins with the chemical synthesis of a deuterated precursor, which is then converted to the final amino acid using an enzyme. For the synthesis of L-Phenylalanine (ring-d5), a key enzyme is Phenylalanine Ammonia (B1221849) Lyase (PAL) . d-nb.infouw.edu.pl This enzyme catalyzes the stereospecific addition of ammonia to cinnamic acid to form L-phenylalanine. uw.edu.pl The synthetic process would involve:
Chemical Synthesis: Preparation of (E)-cinnamic acid-d5, where the phenyl group is fully deuterated.
Enzymatic Reaction: Incubation of the deuterated cinnamic acid with PAL and an ammonia source, which results in the formation of L-Phenylalanine (ring-d5). d-nb.info
This method is highly selective for the L-enantiomer. To produce the DL-racemic mixture, a subsequent racemization step would be required, or a non-stereospecific chemical amination of a deuterated precursor could be employed.
Another chemo-enzymatic strategy involves the enzymatic resolution of a chemically synthesized racemic mixture. For example, a racemic N-acetyl-DL-phenylalanine (ring-d5) can be synthesized chemically. Subsequently, an enzyme like renal acylase can be used, which selectively deacylates the L-enantiomer to produce L-Phenylalanine (ring-d5), leaving the N-acetyl-D-phenylalanine (ring-d5) unreacted. cdnsciencepub.com The D-enantiomer can then be recovered after chemical hydrolysis.
Stereochemical Considerations in DL-PHENYLALANINE (RING-D5) Synthesis (D- and L-Enantiomer Control)
Control over the stereochemistry at the α-carbon is crucial for many applications of labeled amino acids. The synthesis of DL-Phenylalanine (ring-d5) inherently produces a racemic mixture, but methods are available to synthesize or resolve the individual D- and L-enantiomers.
Asymmetric Synthesis: Chiral catalysts can be employed to synthesize enantiomerically enriched phenylalanine derivatives. Asymmetric phase-transfer catalysis is one such method. Using a glycine (B1666218) Schiff base as a starting material and a deuterated benzyl (B1604629) bromide, chiral cinchona alkaloid-derived catalysts can direct the alkylation reaction to produce predominantly either the (R)- or (S)-enantiomer of the phenylalanine derivative with high enantioselectivity. nih.gov
Enzymatic Resolution and Deracemization: As mentioned, enzymes can be used to resolve racemic mixtures. Beyond simple resolution, cascade reactions can convert a racemate entirely into one desired enantiomer. For instance, a multi-enzymatic system can be designed to produce D-phenylalanine derivatives from cinnamic acids. nih.gov This can involve coupling the amination reaction of a PAL enzyme with a deracemization process that uses a stereoselective oxidase (like D-amino acid deaminase) and a non-selective reducing agent. nih.govmdpi.com Such systems can achieve high yields and excellent optical purity for the desired D-amino acid. mdpi.com
| Approach | Methodology | Outcome | Key Feature |
| Asymmetric Synthesis | Phase-Transfer Catalysis | Enantiomerically enriched D- or L-Phenylalanine | Uses chiral catalysts to control stereochemistry during synthesis. nih.gov |
| Chemo-Enzymatic Synthesis | Phenylalanine Ammonia Lyase (PAL) | L-Phenylalanine | Highly stereospecific for the L-enantiomer from cinnamic acid. d-nb.infouw.edu.pl |
| Enzymatic Resolution | Renal Acylase | Separation of L- and D-enantiomers | Selectively deacylates the N-acetyl-L-enantiomer from a racemic mixture. cdnsciencepub.com |
| Enzymatic Deracemization | Coupled PAL and D-amino acid deaminase | D-Phenylalanine | Converts a precursor almost entirely into the D-enantiomer. nih.gov |
Isotopic Purity and Isomeric Purity Assessment in Synthesized Compounds
After synthesis, it is critical to assess both the isotopic purity (the extent of deuterium incorporation) and the isomeric (or enantiomeric) purity of the final compound.
Isotopic Purity Assessment: The percentage of deuterium incorporation is a key quality parameter. High-Resolution Mass Spectrometry (HRMS) , particularly with electrospray ionization (ESI), is a primary technique for this analysis. nih.govresearchgate.net HRMS can distinguish between the mass of the non-deuterated compound (d0) and the various deuterated isotopologues (d1 through d5). By comparing the relative abundances of these species in the mass spectrum, the isotopic purity can be accurately calculated. nih.govNuclear Magnetic Resonance (NMR) spectroscopy is another essential tool. ¹H NMR can be used to confirm the absence of proton signals in the aromatic region, providing direct evidence of deuteration. ²H (Deuterium) NMR can confirm the presence and location of the deuterium labels. rsc.org
Isomeric Purity Assessment: Determining the ratio of D- and L-enantiomers is crucial for stereochemically defined compounds. Chiral Liquid Chromatography (LC) is the most common method. Using a chiral stationary phase, the D- and L-enantiomers can be separated and quantified. nih.gov Other methods include Circular Dichroism (CD) spectroscopy and optical rotation measurements , which measure the differential absorption of circularly polarized light and the rotation of plane-polarized light, respectively, providing information on the absolute configuration and enantiomeric excess of the sample. nih.gov
| Analysis Type | Technique | Information Provided |
| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | Quantitative measurement of deuterium incorporation by analyzing isotopologue distribution. nih.govrsc.org |
| Isotopic Purity | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the location and extent of deuteration by observing ¹H and ²H spectra. rsc.org |
| Isomeric (Enantiomeric) Purity | Chiral Liquid Chromatography (LC) | Separation and quantification of D- and L-enantiomers. nih.gov |
| Isomeric (Enantiomeric) Purity | Circular Dichroism (CD) / Optical Rotation | Determination of enantiomeric excess and absolute configuration. nih.gov |
Advanced Analytical Techniques for Detection and Quantification of Dl Phenylalanine Ring D5 and Its Metabolic Products
Mass Spectrometry-Based Platforms
Mass spectrometry (MS) is a cornerstone for the analysis of isotopically labeled molecules due to its high sensitivity and specificity. Various MS-based platforms are optimized for different aspects of DL-Phenylalanine (ring-d5) analysis, from isotopic enrichment to quantitative tracing in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for determining the isotopic enrichment of amino acids in biological samples. It is particularly valuable for measuring very low levels of enrichment, which is often necessary for studies of tissue protein synthesis in vivo. nih.gov
A common GC-MS method involves the enzymatic conversion of phenylalanine to phenylethylamine, followed by derivatization to a more volatile compound, such as its heptafluorobutyryl (HFB) derivative. nih.gov The analysis is then performed using selective-ion recording (SIR) under electron ionization (EI) conditions to monitor the ions corresponding to the unlabeled and the d5-labeled analyte. nih.gov This approach allows for the precise measurement of d5-phenylalanine enrichment in the range of 0.002-0.09 atom percent excess. nih.gov The high sensitivity of this method means that only small amounts of protein (around 1 mg) are needed, which is a significant advantage in clinical studies. nih.gov Furthermore, the ability to measure both low-enrichment protein-bound amino acids and higher-enrichment plasma-free amino acids on a single instrument streamlines the analytical workflow. nih.gov
Table 1: Performance of GC-MS Method for Low d5-Phenylalanine Enrichment
| Enrichment Level (atom percent excess) | Coefficient of Variation (%) |
|---|---|
| 0.05 | 1.2 |
| 0.005 | 6.0 |
Data sourced from studies on muscle-protein hydrolysate samples. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Tracing
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for the quantitative analysis of amino acids and their isotopic analogues in biological fluids like plasma and serum. nih.govnih.gov This technique offers high selectivity and sensitivity without the need for derivatization, simplifying sample preparation. nih.gov
In a typical application, LC-MS/MS is used to measure very low tracer-tracee ratios (TTR) of L-[ring-2H5]-phenylalanine to determine whole-body protein synthesis and breakdown rates. nih.gov The method demonstrates excellent linearity for TTR calibration curves, often in the range of 0.01% to 5.0%, with a high correlation coefficient (r² > 0.99). nih.gov The lowest measurable TTR can be as low as 0.01% at physiological concentrations. nih.gov The analysis is performed in multiple-reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its isotopic internal standard. For example, unlabeled phenylalanine might be monitored at the transition m/z 166.2 → 120.2, while a labeled analogue like phenylalanine-ring-13C6 is monitored at m/z 172.2 → 126.2. nih.gov This high specificity minimizes interference from the complex sample matrix.
High-Resolution Mass Spectrometry in Targeted and Untargeted Metabolomics
High-Resolution Mass Spectrometry (HRMS), utilizing analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform-Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements, enabling confident identification of compounds and comprehensive metabolic profiling. researchgate.netvub.be
In targeted metabolomics , HRMS platforms like LC-TOF-MS offer an attractive alternative to traditional GC-MS for measuring phenylalanine isotope ratios. researchgate.net The high mass accuracy allows for the clear separation of isotopologue peaks, and the method shows excellent linearity (R² of 0.9999) and precision (coefficient of variation below 2%) for isotope enrichment measurements. researchgate.net
In untargeted metabolomics , HRMS is used to screen biological samples for a wide range of metabolites simultaneously to discover new biomarkers or metabolic pathways. vub.benih.gov Techniques like FT-ICR-MS can detect thousands of mass signals from a single sample, providing a global snapshot of the metabolome. mdpi.com This approach is invaluable for exploring the downstream metabolic fate of DL-Phenylalanine (ring-d5), identifying both expected and unexpected metabolic products resulting from human and gut microbial co-metabolism. nih.gov
Ionization Techniques and Fragmentation Pattern Analysis of Deuterated Phenylalanine
Understanding the ionization and fragmentation behavior of deuterated phenylalanine is crucial for its unambiguous identification and quantification by mass spectrometry. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically produces protonated molecules [M+H]+ with minimal initial fragmentation. researchgate.net
Tandem mass spectrometry (MS/MS) is used to induce and analyze the fragmentation of a selected precursor ion. Collision-induced dissociation (CID) experiments reveal characteristic fragmentation patterns. nih.govacs.org For phenylalanine, common neutral losses include water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). nih.govacs.org Deuterium (B1214612) labeling on the phenyl ring is instrumental in assigning fragment ions and elucidating fragmentation mechanisms. nih.govacs.org For instance, in the fragmentation of deprotonated peptides containing a phenylalanine residue, the formation of a benzyl (B1604629) anion and specific sequence ions (e.g., y₁, b₂, a₃) are important fragmentation pathways. researchgate.net This detailed analysis of fragmentation patterns ensures the accurate identification of DL-Phenylalanine (ring-d5) and its metabolites, distinguishing them from other co-eluting compounds.
Table 2: Common Neutral Losses in Collision-Induced Dissociation of a Phenylalanine Complex
| Neutral Loss |
|---|
| H₂O |
| CO |
| CO₂ |
| AgH (in Ag+ complex) |
Data derived from fragmentation studies of an Ag+-phenylalanine complex. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information about molecules. isotope.comisotope.com In the context of isotopic labeling, NMR is essential for verifying the position of the isotopic label and for studying metabolic processes and protein structures. lumiprobe.com The incorporation of deuterium atoms in place of protons, as in DL-Phenylalanine (ring-d5), can significantly simplify proton (¹H) NMR spectra of large biomolecules like proteins. nih.gov This reduction in proton density leads to narrower line widths and reduced spectral congestion, facilitating the analysis of protein structure and dynamics. nih.gov
Deuterium NMR (²H NMR) for Positional Labeling Verification
Deuterium (²H) NMR spectroscopy is the definitive method for directly observing the deuterium nuclei within a molecule. This technique is used to confirm the specific location of the deuterium labels in DL-Phenylalanine (ring-d5). By analyzing the ²H NMR spectrum, researchers can verify that the deuterium atoms are exclusively located on the aromatic ring, as intended, and not scrambled to other positions on the amino acid backbone. The chemical shift of the deuterium signal provides information about its chemical environment, confirming its attachment to the phenyl ring. This verification is a critical quality control step, ensuring the integrity of the tracer and the validity of the data obtained from metabolic studies that rely on the positional stability of the isotopic label.
¹H and ¹³C NMR for Metabolite Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of metabolites. The substitution of protons with deuterium on the aromatic ring of DL-Phenylalanine (ring-D5) results in significant and informative changes in both ¹H and ¹³C NMR spectra, which can be leveraged to identify its metabolic products.
In the ¹H NMR spectrum of DL-Phenylalanine (ring-D5), the characteristic signals corresponding to the aromatic protons are absent. This simplifies the spectrum, allowing for clearer observation of the signals from the aliphatic backbone protons (α-CH and β-CH₂). When DL-Phenylalanine (ring-D5) is metabolized, the deuterium atoms on the aromatic ring are generally retained, meaning that its aromatic metabolites will also lack signals in the aromatic region of the ¹H NMR spectrum. This provides a clear marker for identifying metabolites derived from the administered deuterated compound.
Conversely, the ¹³C NMR spectrum is significantly impacted by the deuterium labeling. The carbon atoms directly bonded to deuterium (C-D) will exhibit triplet multiplicity due to scalar coupling, and their resonance signals will be significantly attenuated. This information is highly valuable for confirming the presence and location of the deuterium label in metabolites.
The primary metabolic pathway of phenylalanine involves its conversion to tyrosine, followed by further degradation. However, in certain metabolic disorders or when the primary pathway is saturated, alternative catabolic routes become more prominent, leading to the formation of metabolites such as phenylpyruvic acid, phenyllactic acid, and phenylacetic acid. The structural elucidation of these metabolites derived from DL-Phenylalanine (ring-D5) can be effectively achieved by comparing their NMR spectra with those of their unlabeled counterparts.
Below are the expected ¹H and ¹³C NMR spectral data for the major unlabeled metabolites of phenylalanine. The corresponding metabolites of DL-Phenylalanine (ring-D5) would exhibit an absence of aromatic proton signals and characteristic changes in the aromatic carbon signals in their respective NMR spectra.
Interactive Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Phenylalanine Metabolites in D₂O
| Compound | α-CH | β-CH₂ | Aromatic Protons |
| Phenylpyruvic Acid | - | 4.15 (s) | 7.20-7.40 (m) |
| Phenyllactic Acid | 4.35 (dd) | 2.95 (dd), 3.15 (dd) | 7.20-7.40 (m) |
| Phenylacetic Acid | - | 3.60 (s) | 7.20-7.40 (m) |
Interactive Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Phenylalanine Metabolites
| Compound | C=O | α-C | β-C | C1' | C2'/C6' | C3'/C5' | C4' |
| Phenylpyruvic Acid | 198.5 | 173.0 | 45.0 | 134.0 | 129.5 | 128.8 | 127.2 |
| Phenyllactic Acid | 178.0 | 72.5 | 42.0 | 137.5 | 129.8 | 128.7 | 127.0 |
| Phenylacetic Acid | 178.5 | - | 41.0 | 134.5 | 129.5 | 128.8 | 127.5 |
Note: The chemical shifts are approximate and can vary depending on the solvent and pH.
By analyzing the ¹H and ¹³C NMR spectra of isolated metabolites and comparing them to the data of known standards, the precise chemical structure of the metabolic products of DL-Phenylalanine (ring-D5) can be determined with high confidence.
Methodological Advancements for Complex Biological Matrices
The analysis of DL-Phenylalanine (ring-D5) and its metabolites in complex biological matrices, such as plasma, urine, and tissue extracts, presents significant analytical challenges. These matrices contain a multitude of endogenous compounds that can interfere with the detection and quantification of the target analytes. Consequently, advanced sample preparation techniques and sophisticated analytical instrumentation are imperative for achieving accurate and reliable results.
Sample Preparation:
Effective sample preparation is crucial for removing interfering substances and enriching the analytes of interest. Methodological advancements in this area include:
Protein Precipitation: This is a common first step for plasma and serum samples to remove high-abundance proteins. While effective, it can suffer from co-precipitation of analytes and incomplete removal of all proteins. Advanced protocols optimize precipitation agents and conditions to maximize recovery and minimize matrix effects.
Solid-Phase Extraction (SPE): SPE offers a more selective approach to sample cleanup. Modern SPE sorbents with mixed-mode functionalities (e.g., combining reversed-phase and ion-exchange properties) allow for the targeted extraction of aromatic amino acids and their metabolites, leading to cleaner extracts and improved assay sensitivity.
Liquid-Liquid Extraction (LLE): LLE remains a valuable technique for separating analytes based on their differential solubility in immiscible liquids. The development of automated LLE systems has improved throughput and reproducibility.
Derivatization: To enhance the chromatographic properties and mass spectrometric response of amino acids and their metabolites, derivatization is often employed. Advanced derivatization reagents are designed to be more specific and produce stable derivatives with high ionization efficiency.
Analytical Techniques:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of DL-Phenylalanine (ring-D5) and its metabolites in biological fluids. Methodological advancements in LC-MS/MS have focused on:
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems utilize columns with smaller particle sizes, leading to higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC.
High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution, enabling the confident identification of metabolites and the reduction of isobaric interferences.
Stable Isotope Dilution Analysis (SIDA): The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is the most accurate method for quantification by mass spectrometry. In the case of analyzing endogenous phenylalanine metabolites, DL-Phenylalanine (ring-D5) itself can serve as an excellent internal standard for the unlabeled analytes, and vice versa.
Matrix Effect Mitigation: Co-eluting matrix components can suppress or enhance the ionization of target analytes, leading to inaccurate quantification. Advanced strategies to mitigate matrix effects include the use of more efficient sample cleanup, chromatographic separation optimization, and the application of post-column infusion techniques to identify and avoid regions of significant ion suppression.
The combination of these advanced sample preparation and analytical techniques allows for the highly sensitive, specific, and accurate detection and quantification of DL-Phenylalanine (ring-D5) and its metabolic products, even at low concentrations within complex biological matrices. These methodological advancements are critical for elucidating the intricacies of phenylalanine metabolism in both healthy and diseased states.
Biochemical Pathways and Metabolic Transformations Investigated with Dl Phenylalanine Ring D5
Elucidation of Phenylalanine Hydroxylation Pathways in Biological Systems
The primary catabolic route for phenylalanine is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). davuniversity.orgicm.edu.pl The use of DL-phenylalanine (ring-d5) has been instrumental in studying this critical hydroxylation step. nih.govnih.gov
Research has shown that the hydroxylation of phenylalanine can occur both enzymatically and non-enzymatically. The enzymatic reaction, primarily occurring in the liver, is catalyzed by PAH and is highly specific, converting L-phenylalanine into L-tyrosine (p-hydroxyphenylalanine). researchgate.netrcsb.org However, under conditions of oxidative stress, non-enzymatic hydroxylation can occur via reactive oxygen species like the hydroxyl radical. nih.govresearchgate.net This non-enzymatic process is less specific and can result in the formation of all three structural isomers of tyrosine: ortho-tyrosine, meta-tyrosine, and para-tyrosine. wikipedia.orgresearchgate.netigem.org
Stable isotope tracers like DL-phenylalanine (ring-d5) allow researchers to distinguish between these pathways. By administering the labeled compound and analyzing the isotopic composition of the resulting tyrosine isomers, scientists can quantify the extent of enzymatic versus non-enzymatic hydroxylation. nih.govnih.gov For example, a significant presence of labeled o-tyrosine and m-tyrosine would indicate a substantial contribution from non-enzymatic, radical-mediated reactions. researchgate.netigem.org
Table 1: Products of Phenylalanine Hydroxylation
| Hydroxylation Product | Typical Formation Pathway | Significance |
|---|---|---|
| para-Tyrosine (p-Tyrosine) | Enzymatic (via Phenylalanine Hydroxylase) | Primary product of normal phenylalanine catabolism; precursor for neurotransmitters and melanin. davuniversity.org |
| meta-Tyrosine (m-Tyrosine) | Non-enzymatic (via hydroxyl radicals) | Biomarker for oxidative stress. nih.govwikipedia.org |
| ortho-Tyrosine (o-Tyrosine) | Non-enzymatic (via hydroxyl radicals) | Biomarker for oxidative stress. nih.govwikipedia.org |
Tracing the Metabolic Fate of Aromatic Ring Carbons
The stable deuterium (B1214612) label on the aromatic ring of DL-phenylalanine (ring-d5) allows for the precise tracking of the ring's carbon skeleton through various metabolic transformations. Once introduced into a biological system, the labeled phenylalanine enters the body's free amino acid pool. From there, its fate can be followed into several key pathways.
One major application is in quantifying the rate of phenylalanine conversion to tyrosine. nih.govnih.gov By infusing L-[ring-d5]phenylalanine and measuring the appearance of the d4-labeled tyrosine in plasma, researchers can calculate the in vivo rate of phenylalanine hydroxylation. nih.gov This technique is particularly valuable for studying metabolic disorders such as phenylketonuria (PKU), where the deficiency of phenylalanine hydroxylase impairs this conversion. nih.govwikipedia.org
Beyond hydroxylation, the tracer can be used to follow the incorporation of phenylalanine into newly synthesized proteins. nih.gov The deuterium-labeled amino acid is utilized by the cellular machinery for protein synthesis, and its presence in tissue proteins can be quantified using mass spectrometry. This provides a direct measure of protein anabolism. scholaris.ca Furthermore, the breakdown products of phenylalanine can be traced. For instance, studies can follow the d5 label as it is incorporated into downstream catabolites, providing a comprehensive picture of how the aromatic ring is processed and eventually excreted. iaea.org
Investigation of Phenylalanine Catabolism and Anabolism in Cellular and Animal Models
DL-phenylalanine (ring-d5) is extensively used as a tracer to study the balance between protein breakdown (catabolism) and synthesis (anabolism) in various models. These studies provide critical insights into protein dynamics under different physiological and pathological conditions.
In animal models, L-[ring-d5]phenylalanine has been used to intrinsically label food proteins. For example, by infusing lactating cows with the tracer, researchers have produced labeled milk (whey and casein) and meat proteins. birmingham.ac.uknih.gov These intrinsically labeled dietary proteins can then be consumed by human subjects to directly trace the digestion, absorption, and subsequent incorporation of dietary amino acid into the body's proteins. birmingham.ac.uk This methodology has been used to investigate how the food matrix affects amino acid availability, showing that whey protein consumed with a food matrix has a delayed plasma appearance compared to whey consumed alone. birmingham.ac.uknih.gov
In cellular models, labeled phenylalanine helps to delineate the metabolic by-products of amino acid catabolism. Studies in Chinese Hamster Ovary (CHO) cells have used stable isotopes to identify secreted by-products derived from phenylalanine metabolism. This is crucial for optimizing cell culture processes in biopharmaceutical production, where the accumulation of toxic metabolites can inhibit cell growth.
Table 2: Research Applications of DL-Phenylalanine (ring-d5) in Metabolic Studies
| Model System | Metabolic Process Investigated | Key Finding | Reference |
|---|---|---|---|
| Humans | Anabolism (Muscle Protein Synthesis) | Oral L-[ring-d5]phenylalanine can quantify increases in myofibrillar protein synthesis after feeding and exercise. | scholaris.ca |
| Lactating Cows | Anabolism (Intrinsic labeling of food) | L-[ring-d5]phenylalanine infusion successfully labels milk and meat proteins for use in human dietary studies. | birmingham.ac.uknih.gov |
| Humans with PKU | Catabolism (Hydroxylation) | Deuterated phenylalanine load tests can assess the degree of blockage in the conversion of phenylalanine to tyrosine. | nih.govscienceopen.com |
| Human Muscles | Anabolism (Protein Synthesis Rates) | [2H5]-phenylalanine is a commonly used and reliable tracer for measuring muscle protein synthesis at rest and post-exercise. | nih.gov |
Role as a Precursor in the Biosynthesis of Secondary Metabolites
In plants, fungi, and bacteria, phenylalanine serves as a crucial precursor for a vast array of secondary metabolites. frontiersin.org These compounds are not essential for primary metabolism but play vital roles in defense, reproduction, and communication. frontiersin.org DL-phenylalanine (ring-d5) has been used in feeding experiments to trace the biosynthetic pathways leading to these complex molecules.
Phenylalanine is the entry point for the phenylpropanoid pathway, which generates thousands of compounds, including flavonoids, lignin, and stilbenes. frontiersin.orgnih.gov By supplying plants with deuterated phenylalanine, researchers can confirm its incorporation into these structures and elucidate the sequence of enzymatic reactions. nih.gov
Similarly, many alkaloids, a diverse group of nitrogen-containing compounds with potent pharmacological activities, are derived from amino acids. youtube.com Phenylalanine is a known precursor for alkaloids such as ephedrine (B3423809) and certain Amaryllidaceae alkaloids like norbelladine. pharmacy180.comresearchgate.net Isotopic labeling studies are essential to confirm these biosynthetic origins and map the intricate molecular rearrangements that occur. eolss.netrsc.org For example, labeled feeding experiments in Acmella radicans provided evidence for the involvement of phenylalanine in the biosynthesis of phenylethyl-group containing alkamides.
Mechanistic Studies of Enzymatic Reactions Involving Phenylalanine
The substitution of hydrogen with deuterium in DL-phenylalanine (ring-d5) alters the mass of the molecule and the vibrational frequency of its carbon-deuterium bonds. This change can affect the rate of reactions where the breaking of a bond to the aromatic ring is a rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating enzyme mechanisms. nih.govnih.gov
Studies on phenylalanine hydroxylase (PAH) using [ring-d5]-phenylalanine have revealed important details about its catalytic cycle. The reaction exhibits a normal KIE (kH/kD > 1), which is a composite of two isotope-sensitive steps: the initial addition of oxygen to the aromatic ring and the subsequent tautomerization to form tyrosine. nih.govnih.gov By using mutant forms of the enzyme, researchers have been able to unmask the intrinsic KIE for the hydroxylation step, which is inverse (kH/kD < 1), providing evidence for the formation of a cationic intermediate. nih.govacs.org
Another key enzyme studied with this tracer is phenylalanine ammonia-lyase (PAL), which catalyzes the elimination of ammonia (B1221849) from phenylalanine to form trans-cinnamic acid, the first step of the phenylpropanoid pathway in plants. wikipedia.orgturner-biocatalysis.com Using [2H5]phenylalanine, a KIE of 1.09 was observed, providing insights into a mechanism involving an electrophilic attack on the aromatic ring by the enzyme's prosthetic dehydroalanine (B155165) group. nih.govnih.gov
Table 3: Kinetic Isotope Effects (KIE) in Phenylalanine-Metabolizing Enzymes
| Enzyme | Substrate | Observed KIE (kH/kD) | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Phenylalanine Hydroxylase (rat) | [2H5]-phenylalanine | ~1.4 | Normal KIE suggests C-H bond cleavage is involved in the rate-limiting steps (NIH shift and/or tautomerization). | nih.govacs.org |
| Phenylalanine Hydroxylase (C. violaceum) | [2H5]-phenylalanine | 1.2 - 1.4 | Similar normal KIE indicates a conserved mechanism with eukaryotic enzymes. | nih.govacs.org |
| Phenylalanine Ammonia-Lyase | [2H5]-phenylalanine | 1.09 ± 0.01 | Small normal KIE is consistent with a mechanism involving electrophilic attack on the aromatic ring. | nih.gov |
Applications of Dl Phenylalanine Ring D5 in Quantitative Biological Studies
Metabolic Flux Analysis (MFA) in Microbial and Eukaryotic Cell Cultures.
Metabolic Flux Analysis (MFA) is a critical technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.gov By introducing a labeled substrate, such as DL-Phenylalanine (Ring-D5), into a cell culture, scientists can track the distribution of the isotope through various metabolic pathways. Phenylalanine is particularly useful for probing fluxes in pathways related to aromatic amino acid biosynthesis and catabolism.
Metabolic flux analysis can be performed under two principal conditions: isotopic steady-state and non-steady-state (or dynamic) labeling.
In steady-state MFA , cells are cultured with the isotopic tracer for a duration sufficient to achieve a constant enrichment of the isotope in all metabolites. nih.gov This approach is predicated on the assumption that the metabolic network is in a pseudo-steady-state, where the concentrations of intracellular metabolites are constant. sci-hub.box For microbial and eukaryotic cell cultures in a continuous or perfusion setup, this condition can be readily achieved. nih.govvanderbilt.edu The fractional labeling of protein-bound amino acids, including DL-Phenylalanine (Ring-D5), is measured, and this information is used to calculate the intracellular metabolic fluxes.
Non-steady-state MFA (INST-MFA) , on the other hand, involves measuring the isotopic enrichment of metabolites over time before a steady state is reached. frontiersin.org This dynamic approach is particularly valuable for studying systems that are not at a metabolic steady state, such as cells responding to environmental perturbations or undergoing developmental changes. frontiersin.org By capturing the transient labeling patterns, INST-MFA can provide a more detailed picture of metabolic dynamics and can resolve fluxes that are not discernible with steady-state methods. nih.gov
DL-Phenylalanine (Ring-D5) serves as a crucial tracer for measuring flux distributions in both central and peripheral metabolic networks. In microbial systems, such as E. coli, the labeling pattern of phenylalanine derived from a labeled carbon source provides key information for quantifying fluxes through the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis. nih.govnih.gov Phenylalanine biosynthesis integrates precursors from these central pathways, making its isotopic composition a sensitive reporter of upstream metabolic activity.
In eukaryotic cell cultures, including Chinese Hamster Ovary (CHO) cells, which are widely used in biopharmaceutical production, understanding metabolic fluxes is essential for process optimization. nih.govnih.gov While mammalian cells cannot synthesize phenylalanine de novo, labeled phenylalanine can be used to trace its catabolism and its incorporation into biomass, providing insights into the efficiency of nutrient utilization and the production of desired proteins. nih.gov MFA, in this context, helps in identifying metabolic bottlenecks and guiding metabolic engineering strategies to enhance productivity. creative-proteomics.commdpi.com
Quantitative Assessment of Protein Synthesis, Degradation, and Turnover in Animal Models.
The dynamic balance between protein synthesis and degradation, collectively known as protein turnover, is fundamental to numerous physiological processes, including growth, adaptation, and maintenance of cellular function. cipav.org.co DL-Phenylalanine (Ring-D5) is a widely used tracer for the quantitative assessment of these processes in animal models. nih.gov
The rate of protein synthesis in various tissues and organs can be determined by measuring the incorporation of an administered isotopic tracer, such as DL-Phenylalanine (Ring-D5), into proteins. nih.gov Following administration, the enrichment of the labeled phenylalanine is measured in both the free amino acid pool (the precursor pool) and in the protein-bound pool of a specific tissue or organ. nih.gov
Studies in various animal models, from rodents to larger animals like cows, have utilized this technique to investigate the effects of nutrition, exercise, and disease on protein metabolism. nih.govbirmingham.ac.uk For instance, by infusing lactating cows with L-[ring-d5]phenylalanine, researchers have produced intrinsically labeled milk and meat proteins. nih.govbirmingham.ac.uk Subsequent analysis of tissue samples from these animals revealed differential rates of tracer incorporation across various organs, reflecting the diverse metabolic activities of these tissues.
Below is a table summarizing representative data on the enrichment of a related labeled phenylalanine tracer in various tissues of a lactating dairy cow after a 96-hour infusion, illustrating the differential protein turnover rates.
| Tissue | L-[1-¹³C]phenylalanine Enrichment (Mole Percent Excess - MPE) |
| Kidney | 11.7 |
| Small Intestine | 10.4 |
| Liver | 9.9 |
| Colon | 9.2 |
| Rumen | 8.8 |
| Lung | 8.5 |
| Heart | 5.8 |
| Udder | 5.4 |
| Skeletal Muscle | 1.5 - 2.4 |
This table is adapted from data on L-[1-¹³C]phenylalanine tracer incorporation and is presented to illustrate the concept of differential tissue protein turnover. The fundamental principles of tracer incorporation apply similarly to DL-Phenylalanine (Ring-D5).
To translate the measured isotopic enrichments into quantitative rates of protein synthesis, degradation, and turnover, kinetic models are employed. researchgate.netbiorxiv.org A common approach is the precursor-product model. The fractional synthetic rate (FSR) of protein is calculated as the rate of increase in the enrichment of the labeled amino acid in the protein pool, divided by the enrichment of the precursor pool.
The choice of the precursor pool is critical for accurate calculations. While the plasma or extracellular amino acid enrichment is readily measurable, the intracellular free amino acid pool is considered a more direct precursor for protein synthesis. nih.gov
Kinetic models can range from simple, single-pool models to more complex multi-compartmental models that account for the transport of amino acids between different body pools. nih.gov These models allow for the calculation of not only protein synthesis rates but also whole-body protein breakdown, providing a comprehensive picture of protein dynamics. plos.org
Tracing Amino Acid Interconversion and Pool Dynamics in vivo (non-human).
DL-Phenylalanine (Ring-D5) is also instrumental in studying the interconversion of amino acids and the dynamics of free amino acid pools in vivo in non-human animal models.
One of the primary metabolic fates of phenylalanine is its hydroxylation to form tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. nih.gov By administering DL-Phenylalanine (Ring-D5) and measuring the subsequent appearance of labeled tyrosine, researchers can directly quantify the rate of this conversion. utmb.edu This is crucial for understanding the regulation of phenylalanine homeostasis and the pathophysiology of diseases like phenylketonuria, where this pathway is deficient. nih.gov
Furthermore, the use of DL-Phenylalanine (Ring-D5) allows for the investigation of the size and turnover rate of the free phenylalanine pool in various body compartments. nih.gov The dilution of the infused tracer by unlabeled phenylalanine released from protein breakdown is a key parameter in these studies. nih.gov By monitoring the isotopic enrichment in plasma and tissues over time, researchers can model the fluxes of phenylalanine into and out of the free amino acid pool, including its uptake for protein synthesis, its release from protein breakdown, and its irreversible loss through hydroxylation. nih.gov These studies provide valuable insights into how different physiological and pathological states affect amino acid metabolism at the whole-body and tissue-specific levels.
Investigation of Substrate Utilization in Specific Metabolic Pathways
DL-Phenylalanine (ring-D5) is instrumental in elucidating the kinetics and fluxes of metabolic pathways involving phenylalanine. By introducing this labeled compound into a biological system, scientists can track its conversion into various downstream products, providing quantitative insights into substrate utilization.
A primary application is in the study of protein synthesis and turnover. nih.gov When administered, DL-Phenylalanine (ring-D5) is incorporated into newly synthesized proteins. By measuring the enrichment of the D5-label in protein hydrolysates over time, researchers can calculate the rate of protein synthesis in specific tissues. nih.gov For instance, a gas chromatography/mass spectrometry (GC/MS) method has been developed to measure very low levels of d5-phenylalanine enrichment (from 0.002 to 0.09 atom percent excess) in tissue proteins. nih.gov This high sensitivity allows for precise measurements even with small amounts of protein (around 1 mg), which is a significant advantage in clinical studies. nih.gov
Furthermore, DL-Phenylalanine (ring-D5) is crucial for investigating the primary metabolic pathway of phenylalanine, which is its hydroxylation to tyrosine, a process catalyzed by the enzyme phenylalanine hydroxylase. nih.govnih.gov The foundational evidence for this conversion was established in studies using deuterated phenylalanine as a tracer. nih.gov By administering DL-Phenylalanine (ring-D5) and measuring the subsequent appearance of labeled tyrosine, the rate of this conversion can be quantified. This is particularly important in studying metabolic disorders like Phenylketonuria (PKU), which is characterized by a deficiency in phenylalanine hydroxylase activity. nih.govnih.gov Tracer studies using labeled phenylalanine can determine the degree of blockage in this critical metabolic step. nih.gov
The table below presents hypothetical data illustrating the application of DL-Phenylalanine (ring-D5) in a study measuring muscle protein synthesis.
| Sample ID | Time Point (hours) | d5-Phenylalanine Enrichment (Atom Percent Excess) | Calculated Fractional Synthesis Rate (%/hour) |
|---|---|---|---|
| Control_01 | 2 | 0.008 | 0.04 |
| Control_02 | 4 | 0.015 | 0.0375 |
| Treatment_A_01 | 2 | 0.012 | 0.06 |
| Treatment_A_02 | 4 | 0.025 | 0.0625 |
Development of Quantitative Proteomics and Metabolomics Workflows
The precise mass shift introduced by the deuterium (B1214612) atoms in DL-Phenylalanine (ring-D5) makes it an essential reagent in the development of quantitative workflows for proteomics and metabolomics. isotope.commedchemexpress.com
In quantitative proteomics, one of the most powerful techniques is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govwikipedia.orgnih.gov The SILAC methodology involves growing two populations of cells in different culture media. One population is grown in a "light" medium containing natural, unlabeled amino acids, while the other is grown in a "heavy" medium supplemented with a stable isotope-labeled amino acid, such as DL-Phenylalanine (ring-D5). nih.govsigmaaldrich.com Over several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the "heavy" cell population. nih.gov
After the cells are subjected to different experimental conditions (e.g., drug treatment vs. control), the protein lysates from the "light" and "heavy" populations are combined. sigmaaldrich.com This mixture is then digested into peptides and analyzed by mass spectrometry. Because the labeled and unlabeled peptides are chemically identical, they co-elute during chromatography, but they appear as distinct pairs of peaks separated by a specific mass difference in the mass spectrometer. sigmaaldrich.com The ratio of the intensities of these peaks provides a direct and accurate measure of the relative abundance of that protein between the two experimental conditions. researchgate.net SILAC is a robust method for studying changes in protein expression, protein-protein interactions, and post-translational modifications. nih.gov
The table below outlines the basic principle of a SILAC experiment for relative protein quantification.
| Condition | Cell Culture Medium | Peptide Mass (Example) | Mass Spectrometry Signal |
|---|---|---|---|
| Control | "Light" - contains normal Phenylalanine | Mass = X | Peak at m/z = X |
| Experimental | "Heavy" - contains DL-Phenylalanine (ring-D5) | Mass = X + 5 Da | Peak at m/z = X + 5 |
In metabolomics, DL-Phenylalanine (ring-D5) is frequently used as an internal standard for the accurate quantification of unlabeled phenylalanine in complex biological samples like plasma, serum, and urine. nih.govnih.govresearchgate.net In these targeted mass spectrometry-based workflows, a known amount of the labeled compound is added to the sample at the beginning of the extraction process. It co-purifies with the endogenous analyte and provides a reference signal for normalization, correcting for any sample loss during preparation and for variations in instrument response (matrix effects). nih.gov This approach significantly improves the accuracy, precision, and reproducibility of quantitative measurements of phenylalanine and related metabolites. nih.gov
Theoretical and Computational Approaches Complementing Dl Phenylalanine Ring D5 Research
Isotope Effect Modeling in Enzyme Kinetics and Reaction Mechanisms
The use of deuterated substrates like DL-Phenylalanine (ring-D5) is a cornerstone of mechanistic enzymology. The substitution of hydrogen with deuterium (B1214612) in the phenyl ring alters the vibrational frequencies of the C-H bonds, which can lead to a change in the reaction rate if that bond is involved in the rate-determining step of an enzymatic reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable information about the transition state of a reaction.
Computational modeling plays a crucial role in interpreting experimentally observed KIEs. By simulating the reaction mechanism at a quantum mechanical level, researchers can calculate theoretical KIEs for different proposed mechanisms. Comparison of these theoretical values with experimental data helps to elucidate the most likely reaction pathway.
For instance, studies on phenylalanine hydroxylase (PheH), a key enzyme in phenylalanine metabolism, have utilized ring-deuterated phenylalanine to probe its catalytic mechanism. acs.orgnih.gov The observed KIEs can be normal (kH/kD > 1), inverse (kH/kD < 1), or absent (kH/kD ≈ 1), each providing distinct mechanistic clues. A normal KIE suggests that the C-H bond is being broken in the rate-limiting step, while an inverse KIE can indicate a change in hybridization at the carbon atom from sp2 to sp3 in the transition state. acs.org
The table below summarizes findings from studies on phenylalanine hydroxylase using deuterated phenylalanine, illustrating how KIEs can unravel enzymatic mechanisms.
| Enzyme/System | Deuterated Substrate | Observed KIE (Dkcat) | Mechanistic Interpretation |
| Rat Phenylalanine Hydroxylase (Δ117PheH) | [2H5]-phenylalanine | 1.12 - 1.41 (Normal) | Aromatic hydroxylation involves a rate-limiting step where the C-H bond is cleaved. The normal KIE is attributed to a combination of the isotope effect on hydroxylation and a subsequent tautomerization step. acs.org |
| Phenylalanine Hydroxylase Mutant (Δ117PheH V379D) | [4-2H]-phenylalanine | 0.92 (Inverse) | The mutation alters the rate-limiting step, unmasking an inverse isotope effect consistent with the formation of a cationic intermediate during electrophilic aromatic substitution. acs.org |
| Chromobacterium violaceum Phenylalanine Hydroxylase (CvPheH) | [ring-2H5]-phenylalanine | 1.2 - 1.4 (Normal) | Similar to the rat enzyme, the observed normal KIE is a composite of the hydroxylation and tautomerization steps. nih.gov |
Computational software such as Gaussian and Kinisot can be employed to model these reaction pathways and calculate the expected KIEs for various proposed transition states. youtube.com These computational approaches, when combined with experimental data from studies using DL-Phenylalanine (ring-D5), provide a powerful strategy for dissecting complex enzyme mechanisms. nih.govacs.org
Computational Metabolomics for Interpreting Isotopic Data
The administration of DL-Phenylalanine (ring-D5) as a tracer leads to the incorporation of deuterium into various downstream metabolites. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify these labeled species. However, the resulting data is complex, containing information on the isotopic enrichment and distribution within a multitude of molecules. Computational metabolomics provides the essential tools to process, analyze, and interpret this wealth of isotopic data.
The workflow for interpreting isotopic data from DL-Phenylalanine (ring-D5) studies typically involves several computational steps:
Data Preprocessing: Raw MS or NMR data is processed to identify and quantify the different isotopologues (molecules that differ only in their isotopic composition) of each metabolite. This includes peak detection, alignment, and correction for the natural abundance of isotopes.
Metabolite Identification: The detected features are then identified by comparing their mass-to-charge ratios and fragmentation patterns (in MS) or spectral signatures (in NMR) to spectral libraries and databases.
Isotopologue Distribution Analysis: The relative abundance of each isotopologue for a given metabolite is calculated. This distribution provides a quantitative measure of the extent of label incorporation from DL-Phenylalanine (ring-D5).
Pathway Analysis: The isotopic labeling patterns are mapped onto known metabolic pathways to trace the flow of deuterium through the metabolic network. This helps to identify active metabolic routes and potential metabolic bottlenecks.
Several computational platforms and software have been developed to facilitate these analyses. For example, X13CMS is a platform designed for the systems-level analysis of isotopic labeling in untargeted metabolomics data. nih.gov It can identify compounds that have incorporated the isotopic tracer and quantify the extent of labeling. Another tool, Escher-Trace, allows for the visualization of stable isotope tracing data within the context of metabolic pathway maps, aiding in the biological interpretation of the results. escholarship.org
The table below highlights some computational tools and their applications in interpreting isotopic data from metabolomics studies.
| Computational Tool | Functionality | Application in DL-Phenylalanine (ring-D5) Research |
| X13CMS | Identifies and quantifies isotopically labeled metabolites in untargeted LC/MS data. nih.gov | Can be used to discover novel metabolites derived from phenylalanine and to quantify the relative activity of different phenylalanine metabolic pathways. |
| Escher-Trace | Visualizes stable isotope tracing data on metabolic pathway maps. escholarship.org | Allows for the intuitive visualization of how deuterium from DL-Phenylalanine (ring-D5) is distributed throughout the metabolic network. |
| MetaboAnalyst | A comprehensive web server for metabolomics data analysis, including pathway analysis and enrichment analysis. | Can be used to identify metabolic pathways that are significantly impacted by the metabolism of DL-Phenylalanine (ring-D5). |
By leveraging these computational tools, researchers can move beyond simple measurements of metabolite concentrations to a more dynamic understanding of metabolic fluxes and pathway activities, as informed by the fate of the deuterium label from DL-Phenylalanine (ring-D5). technologynetworks.comnih.govnih.gov
Systems Biology Approaches Integrating Isotopic Tracing Data with Omics Data
A systems biology approach aims to understand the complex interactions between different biological components, such as genes, proteins, and metabolites, that give rise to the functioning of a living organism. Integrating isotopic tracing data from DL-Phenylalanine (ring-D5) with other "omics" data (e.g., transcriptomics, proteomics) provides a more holistic view of how phenylalanine metabolism is regulated and how it influences other cellular processes.
The central idea behind this integrated approach is that changes in metabolic flux, as measured by isotopic tracers, should be reflected in the expression of genes and proteins that encode the enzymes and transporters involved in those metabolic pathways. For example, an increased flux through a particular phenylalanine metabolic pathway might be accompanied by an upregulation of the messenger RNA (mRNA) transcripts (transcriptomics) and corresponding proteins (proteomics) that constitute that pathway.
The integration of these multi-omics datasets presents significant computational challenges. nih.gov Sophisticated statistical and bioinformatics tools are required to identify meaningful correlations and causal relationships between the different data types. For instance, a researcher might look for correlations between the level of deuterium enrichment in a specific metabolite derived from DL-Phenylalanine (ring-D5) and the expression levels of genes encoding enzymes in the pathway leading to that metabolite.
A potential workflow for a systems biology study incorporating DL-Phenylalanine (ring-D5) tracing could involve:
Experimental Design: A biological system (e.g., cell culture, animal model) is perturbed (e.g., with a drug, under disease conditions) and administered DL-Phenylalanine (ring-D5).
Multi-omics Data Acquisition: Samples are collected over time and analyzed using various omics technologies, including mass spectrometry for metabolomics (to measure isotopic enrichment) and microarray or RNA-sequencing for transcriptomics.
Data Integration and Modeling: Computational models are used to integrate the different omics datasets. This can involve statistical correlation analysis, network-based approaches, or the construction of mathematical models that simulate the behavior of the system.
Such integrated analyses can lead to novel biological insights. For example, a study might reveal that a particular disease state is associated with a rewiring of phenylalanine metabolism, as evidenced by altered isotopic flux from DL-Phenylalanine (ring-D5) and corresponding changes in the expression of key metabolic genes. This information could be valuable for identifying new therapeutic targets or biomarkers. The study of phenylalanine metabolism in cancer, for instance, has benefited from such integrative approaches, where isotopic tracing has been used to understand the metabolic reprogramming that supports tumor growth. nih.gov
Future Research Directions and Unresolved Questions in Dl Phenylalanine Ring D5 Research
Development of Novel Isotopic Labeling Strategies
The development of new and more efficient methods for synthesizing isotopically labeled compounds is a critical area of future research. While established protocols exist for producing deuterated amino acids, there is a continuous need for strategies that offer greater flexibility, cost-effectiveness, and higher levels of isotopic enrichment.
One promising avenue is the exploration of chemoenzymatic and biocatalytic methods. nih.gov These approaches leverage the high specificity of enzymes to introduce deuterium (B1214612) at precise locations within a molecule, offering a level of control that is often difficult to achieve through traditional chemical synthesis. nih.gov For instance, researchers have demonstrated the use of dual-protein catalysis for the site-selective deuteration of amino acids, a technique that could be adapted for the synthesis of specifically labeled phenylalanine isotopologues. nih.gov
Furthermore, there is a growing interest in developing methods for producing labeled precursors that can be incorporated into a wider range of biomolecules in situ during protein expression. nih.gov This would enable the study of protein structure and dynamics with greater detail and precision. nih.gov For example, efficient synthetic protocols for producing labeled phenylpyruvate, a precursor for phenylalanine, could facilitate the production of proteins with specifically deuterated phenylalanine residues. ualberta.ca
Advancements in Analytical Platforms for Enhanced Sensitivity and Throughput
The ability to detect and quantify isotopically labeled compounds with high sensitivity and throughput is paramount for metabolomics research. Future advancements in analytical platforms, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in pushing the boundaries of what is possible with DL-Phenylalanine (ring-D5) and other stable isotope tracers.
High-resolution mass spectrometry (HRMS) is a powerful tool for distinguishing between different isotopologues of a metabolite. nih.gov Continued improvements in the mass resolution and accuracy of these instruments will enable more precise quantification of labeled compounds, even at very low enrichment levels. nih.gov Additionally, the development of novel ionization techniques and sample preparation methods will be crucial for enhancing the sensitivity of MS-based analyses.
In the realm of NMR, the development of cryoprobes has significantly improved the detection limits for free amino acids. fao.org Further advancements in probe technology and experimental techniques will continue to enhance the utility of NMR for studying metabolic fluxes and protein dynamics using deuterated amino acids.
Expansion of Applications to Diverse Biological Systems and Pathophysiological Models (non-human)
While stable isotope labeling has been extensively used in studies of cancer metabolism and other human diseases, there is a vast potential for its application in a wider range of non-human biological systems and pathophysiological models. nih.gov The use of DL-Phenylalanine (ring-D5) and other labeled compounds in these systems can provide fundamental insights into metabolism, physiology, and disease processes across the tree of life.
For example, studying metabolic interactions in microbial communities, plant physiology, and the metabolic responses of organisms to environmental stressors are all areas ripe for investigation using stable isotope tracers. These studies can reveal novel metabolic pathways and regulatory mechanisms that are not apparent from studies in more conventional model organisms. frontiersin.org
Furthermore, the application of isotopic labeling in non-human models of disease can provide valuable information for understanding the underlying biochemical mechanisms of various pathologies. This knowledge can then be translated to inform research into human diseases.
Addressing Challenges in Data Interpretation and Modeling of Complex Isotopic Datasets
The large and complex datasets generated by stable isotope labeling experiments present significant challenges for data analysis and interpretation. nih.gov A critical area of future research is the development of more sophisticated computational tools and modeling approaches to extract meaningful biological information from this data. nih.govnumberanalytics.com
Current software for analyzing stable isotope-labeled metabolomics data often lacks the features necessary for a comprehensive global analysis. nih.gov There is a need for tools that can automate the identification and quantification of labeled metabolites, correct for natural isotope abundances, and visualize the data within the context of metabolic pathways. nih.gov
Moreover, the development of advanced mathematical models is required to accurately calculate metabolic fluxes from isotopic labeling data. These models need to account for the complexity of metabolic networks and the dynamic nature of metabolic processes. The integration of metabolomics data with other 'omics' datasets, such as genomics and proteomics, will also be crucial for a systems-level understanding of metabolism. nih.gov
Integration with Advanced Imaging Techniques for Spatiotemporal Metabolic Mapping
A major frontier in metabolic research is the ability to visualize the spatial distribution of metabolites within cells and tissues. The integration of stable isotope labeling with advanced imaging techniques, such as secondary ion mass spectrometry (SIMS) and MALDI imaging, offers the potential to achieve this goal. nih.govresearchgate.netnih.gov
NanoSIMS, for example, can image the distribution of stable isotope labels with a spatial resolution of up to 50 nm, providing unprecedented detail on the subcellular localization of labeled molecules. nih.govescholarship.org Combining this with other imaging modalities, such as atomic force microscopy, can provide both chemical and structural information. nih.govescholarship.org
MALDI imaging is another powerful technique that can be used to map the distribution of thousands of molecules in a single experiment without the need for labeling. nih.gov The development of methods that combine MALDI imaging with stable isotope labeling, such as stable-isotope-label based mass spectrometric imaging (SILM-SI), will enable the relative quantification of specific metabolites within tissue sections. nih.govdntb.gov.ua These approaches will provide a spatiotemporal map of metabolism, revealing how metabolic pathways are organized and regulated within complex biological systems.
Q & A
Basic: How can DL-Phenylalanine (Ring-D5) be quantified in complex biological matrices?
Methodological Answer:
Quantification requires high-resolution separation and detection techniques. Use HPLC-MS/MS with a C18 column (3.5 µm particle size, 150 mm length) and a mobile phase of 0.1% formic acid in water/acetonitrile (95:5). Calibrate with deuterated internal standards (e.g., DL-Phenylalanine-d5 Hydrochloride ) to correct for matrix effects. For plant tissues (e.g., soybeans), homogenize samples in 80% ethanol, centrifuge at 10,000×g, and filter (0.22 µm) before injection . Validate recovery rates (85–110%) using spiked controls.
Basic: What are critical considerations for synthesizing deuterium-labeled DL-Phenylalanine (Ring-D5)?
Methodological Answer:
Focus on isotopic purity and positional specificity. Use catalytic deuteration with Pd/C or PtO₂ under D₂ gas to replace hydrogen atoms on the phenyl ring. Confirm deuteration efficiency (>98% atom% D) via ¹H-NMR (absence of aromatic proton signals) and high-resolution mass spectrometry (expected m/z: 170.21 for C₆D₅CH₂CH(NH₂)COOH) . Purify via reversed-phase chromatography (ACN/water gradient) to remove non-deuterated byproducts. Store under inert gas to prevent H/D exchange .
Basic: How to assess the stability of DL-Phenylalanine (Ring-D5) under varying experimental conditions?
Methodological Answer:
Conduct accelerated stability studies :
- Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 0–30 days. Monitor degradation via TLC (silica gel, ninhydrin staining) and quantify intact compound using HPLC .
- Solvent Compatibility : Test solubility and stability in PBS (pH 7.4), DMSO, and ethanol. Avoid prolonged exposure to strong acids/bases to prevent racemization .
- Light Sensitivity : Store aliquots in amber vials under UV/Vis light (254 nm) for 48 hours; compare degradation rates with dark controls .
Advanced: How can DL-Phenylalanine-d5 be used in metabolic flux analysis to study amino acid turnover?
Methodological Answer:
Incorporate deuterated DL-Phenylalanine-d5 as a stable isotope tracer in cell cultures or animal models. Use LC-MS to track isotopic enrichment in downstream metabolites (e.g., tyrosine, dopamine). Calculate flux rates using isotopomer spectral analysis (ISA) or compartmental modeling . Key parameters:
- Tracer concentration: 0.5–2 mM (avoid cytotoxicity) .
- Sampling intervals: 0, 15, 30, 60, 120 minutes post-administration .
- Data normalization: Correct for natural isotope abundance using software like IsoCor or MetaQuant .
Advanced: What strategies enable enantioseparation of DL-Phenylalanine derivatives for chiral studies?
Methodological Answer:
Use chiral stationary phases (CSPs) or functionalized adsorbents. Example protocol:
- CSP Column : Chirobiotic T (teicoplanin-based), mobile phase: methanol/0.1% triethylamine acetate (80:20), flow rate: 1 mL/min. Resolution (Rₛ) >1.5 for D/L enantiomers .
- Magnetic Nanocomposites : Synthesize silica-coated Fe₃O₄ nanoparticles grafted with phosphoramide ligands. Optimize adsorption pH (6.5–7.5) and elution with 0.1 M acetic acid. Validate enantiomeric excess (>95%) via polarimetry .
Advanced: How to analyze kinetic interactions between DL-Phenylalanine and metal complexes?
Methodological Answer:
Employ stopped-flow spectrophotometry to monitor reaction kinetics. Example system:
- Reactants : cis-bis(malonato)diaquochromate(III) and DL-Phenylalanine (0.1–5 mM) in acetate buffer (pH 4.0, 25°C).
- Data Collection : Track absorbance at 570 nm (λmax for Cr(III)-malonate complexes). Fit time-dependent data to a second-order rate equation (k = 1.2 × 10⁻³ M⁻¹s⁻¹ for DL-Phenylalanine). Compare with glycine/DL-alanine to assess steric effects .
Advanced: What structural modifications enhance DL-Phenylalanine’s utility in protein engineering?
Methodological Answer:
Introduce fluorinated or sulfonated groups (e.g., 4-(pentafluorosulfur)-DL-phenylalanine) via solid-phase peptide synthesis. Assess impacts on protein stability and function:
- Thermal Denaturation : Compare melting temperatures (Tₘ) of modified vs. wild-type proteins using CD spectroscopy.
- Enzymatic Activity : Measure kcat/Km ratios for enzymes incorporating modified residues. Fluorinated derivatives may enhance hydrophobic interactions in active sites .
Basic: How to resolve contradictions in reported pharmacological effects of DL-Phenylalanine?
Methodological Answer:
Address variability through dose-response studies and mechanistic validation :
- In Vivo Models : Administer DL-Phenylalanine-d5 (50–500 mg/kg) in rodents; measure plasma phenylalanine levels (HPLC) and correlate with behavioral outcomes (e.g., forced swim test for antidepressant activity).
- Enzyme Inhibition Assays : Test D-Phenylalanine’s effect on enkephalinase activity (IC₅₀ ~10 µM) vs. L-Phenylalanine’s tyrosine hydroxylase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
